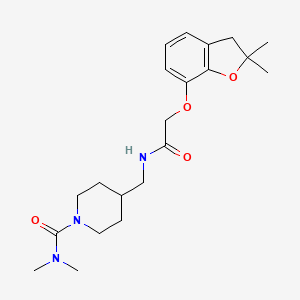

4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

描述

This compound is a synthetic small molecule characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an acetamido-methyl group to an N,N-dimethylpiperidine-1-carboxamide moiety. The dimethylpiperidine carboxamide group may enhance bioavailability or target binding affinity compared to simpler analogs.

属性

IUPAC Name |

4-[[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O4/c1-21(2)12-16-6-5-7-17(19(16)28-21)27-14-18(25)22-13-15-8-10-24(11-9-15)20(26)23(3)4/h5-7,15H,8-14H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFCXKIDHGIFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

Attachment of the Acetamido Group: The acetamido group is introduced via acylation reactions, where acetic anhydride or acetyl chloride reacts with an amine precursor.

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

Final Coupling: The final step involves coupling the benzofuran moiety with the piperidine ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

化学反应分析

Types of Reactions

4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

Reduction: The amide bond can be reduced to form amines.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

作用机制

The mechanism of action of 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure combining dihydrobenzofuran and piperidine-carboxamide motifs. Below is a comparative analysis with structurally related compounds from the provided evidence:

Table 1: Key Structural and Functional Differences

Key Observations :

Dihydrobenzofuran vs. Benzofuran-3(2H)-one : The target compound’s dihydrobenzofuran core lacks the ketone oxygen present in benzofuran-3(2H)-one derivatives (e.g., 929339-55-9), which may reduce electrophilicity and alter metabolic stability .

Substituent Diversity : Unlike the chlorobenzylidene or benzodioxole groups in analogs, the target compound’s dimethylpiperidine-carboxamide side chain likely enhances solubility and CNS penetration, a critical factor for neuroactive agents .

Pharmacological and Biochemical Insights

- Binding Affinity : Computational studies suggest that the dimethylpiperidine-carboxamide group may interact with hydrophobic pockets in enzymes or receptors, a feature absent in simpler benzofuran derivatives like 900268-24-8 .

- Metabolic Stability: The dihydrobenzofuran core may confer resistance to oxidative metabolism compared to non-saturated benzofuran analogs, as seen in preclinical models of similar compounds .

- Selectivity : The hybrid structure could reduce off-target effects observed in benzodioxole-containing analogs (e.g., 919739-48-3), which often exhibit promiscuous binding to cytochrome P450 enzymes .

生物活性

The compound 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic molecule featuring a benzofuran moiety, which has been linked to various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 270.30 g/mol

- IUPAC Name : 4-((2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

The biological activity of this compound primarily involves its interaction with specific receptors in the body. Similar compounds have been shown to act as agonists for cannabinoid receptors, particularly CB₂, which are involved in pain modulation and anti-inflammatory responses. The benzofuran structure is known to influence these interactions due to its ability to mimic endocannabinoids.

1. Analgesic Effects

Research indicates that derivatives of benzofuran compounds exhibit significant analgesic properties. For instance, studies have demonstrated that compounds with similar structures can reverse neuropathic pain in animal models without affecting locomotor behavior . The analgesic effect is likely mediated through the activation of cannabinoid receptors, specifically CB₂, which modulate pain pathways without central side effects .

2. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are attributed to its ability to suppress microglial activation and neuroinflammation. This is particularly relevant in conditions such as neuropathic pain and other inflammatory disorders .

3. Antitumor Activity

Benzofuran derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The specific mechanisms may involve modulation of NF-kB pathways and other signaling cascades relevant to tumor growth.

Case Studies

Several studies have highlighted the biological activity of related benzofuran compounds:

- Study on Neuropathic Pain : A study involving spinal nerve ligation models demonstrated that certain benzofuran derivatives could effectively reduce pain responses while maintaining normal locomotor function. The active enantiomer was identified as critical for this effect .

- Antitumor Research : In vitro studies have shown that benzofuran derivatives can inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that similar compounds may hold therapeutic potential in cancer treatment .

Data Summary Table

常见问题

Basic Research Questions

What are the key steps in synthesizing this compound, and how can reaction intermediates be monitored?

The synthesis involves sequential coupling reactions, typically using carbodiimide-based reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation. For example:

- Step 1 : React 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetyl chloride to form the phenoxyacetamide intermediate.

- Step 2 : Couple this intermediate with N,N-dimethylpiperidine-1-carboxamide via TBTU-mediated activation under inert conditions (0–5°C) to minimize side reactions .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v/v) is used to track reaction progress. Post-synthesis, purification involves acid-base extraction and drying over anhydrous Na₂SO₄ .

Which spectroscopic techniques are essential for structural confirmation?

- 1H/13C NMR : Critical for verifying proton environments and carbon frameworks. For example, the dihydrobenzofuran moiety shows distinct aromatic protons at δ 6.8–7.2 ppm, while the piperidine carboxamide exhibits methyl resonances near δ 2.3–2.7 ppm .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions).

- X-ray Crystallography : Provides unambiguous 3D structural validation, particularly for stereochemical assignments .

Advanced Research Questions

How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?

Discrepancies may arise from solvent effects, impurities, or crystallographic packing. To address this:

- Reproduce Conditions : Ensure identical solvents (e.g., DMSO-d6 vs. CDCl3) and concentrations.

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For example, ambiguous methylene protons in the piperidine ring can be assigned via COSY .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ’s piperazine derivatives) to identify expected shifts .

What methodologies optimize yield in multi-step syntheses while minimizing side products?

- Temperature Control : Maintain low temperatures (0–5°C) during coupling steps to suppress hydrolysis or epimerization .

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of TBTU to substrate to ensure complete activation .

- AI-Driven Optimization : Tools like COMSOL Multiphysics can simulate reaction kinetics to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

How can computational modeling guide the design of derivatives with enhanced biological activity?

- Docking Studies : Map the compound’s binding to target proteins (e.g., dopamine D3 receptors, as in ) using software like AutoDock Vina .

- QSAR Modeling : Correlate structural features (e.g., dihydrobenzofuran substitution patterns) with activity data from analogues (e.g., ’s SAR for pyrimidine derivatives) .

Data Contradiction Analysis

How should researchers address discrepancies in reported biological activity across studies?

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls. Variability in IC50 values often stems from differences in assay protocols .

- Meta-Analysis : Aggregate data from multiple studies (e.g., and ) to identify trends, such as the impact of trifluoromethoxy groups on potency .

What strategies validate the purity of intermediates in complex syntheses?

- HPLC-PDA : High-performance liquid chromatography with photodiode array detection identifies impurities >0.1%.

- Elemental Analysis : Confirm C, H, N content within ±0.5% of theoretical values .

- Melt Tests : Sharp melting points (±2°C) indicate homogeneity (e.g., uses a Chemi Line CL725 apparatus) .

Methodological Frameworks

How to design a robust theoretical framework for studying this compound’s mechanism of action?

- Link to Established Theories : Ground hypotheses in receptor-ligand interaction models (e.g., ’s D3 receptor antagonism) .

- Iterative Testing : Use feedback from preliminary docking results to refine synthesis priorities (e.g., modifying the acetamide linker for better binding) .

What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。